4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole
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Overview
Description
4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting topic for further investigation.
Mechanism of Action
The mechanism of action of 4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole involves its ability to bind to and inhibit certain enzymes, as mentioned above. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects:
In addition to its ability to inhibit certain enzymes, this compound has been found to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory effects, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole in lab experiments is its ability to inhibit certain enzymes, which can be useful in studying their role in various biological processes. However, one limitation is that the compound has not been extensively studied, and its effects on the body are not fully understood.
Future Directions
There are several future directions for research involving 4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole. One area of research involves its potential as a treatment for Alzheimer's disease, due to its ability to increase acetylcholine levels. Another area of research involves its potential as an anti-inflammatory agent, which could be useful in treating various inflammatory conditions. Additionally, further studies could be done to fully understand the compound's mechanism of action and its effects on the body.
Synthesis Methods
The synthesis of 4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 2-ethyl-2-methyltetrahydro-2H-pyran-4-carbaldehyde in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography.
Scientific Research Applications
4-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-2-methyl-1,3-thiazole has been studied for its potential applications in scientific research. One area of research involves the compound's ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory.
properties
IUPAC Name |
4-(2-ethyl-2-methyloxan-4-yl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-4-12(3)7-10(5-6-14-12)11-8-15-9(2)13-11/h8,10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZFGDOTQMFJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)C2=CSC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386396 |
Source
|
Record name | Thiazole, 4-(2-ethyltetrahydro-2-methyl-2H-pyran-4-yl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88572-14-9 |
Source
|
Record name | Thiazole, 4-(2-ethyltetrahydro-2-methyl-2H-pyran-4-yl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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